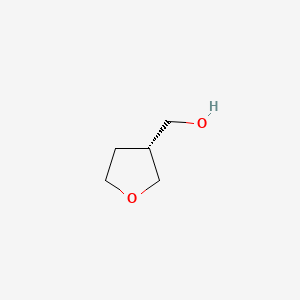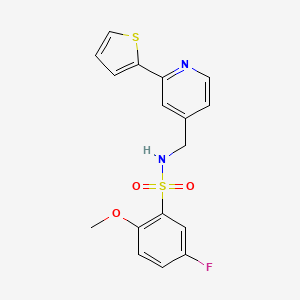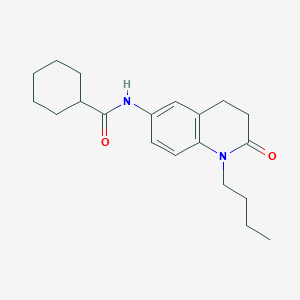![molecular formula C9H18Cl2N2O2 B2754570 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride CAS No. 2089277-20-1](/img/structure/B2754570.png)
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride is a chemical compound with the IUPAC name 4-hydroxy-2,9-diazaspiro [5.5]undecan-1-one hydrochloride . It has been used in the synthesis of various derivatives .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of ongoing research . The synthesis procedures of these compounds are developed based on the specific requirements of each compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C9H16N2O2.2ClH/c12-7-5-9 (8 (13)11-6-7)1-3-10-4-2-9;;/h7,10,12H,1-6H2, (H,11,13);2*1H . This indicates that the compound contains 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.16 . The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
CCR8 Antagonists
Compounds derived from 3,9-diazaspiro[5.5]undecane, including 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride, are identified as CCR8 antagonists. These compounds are useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Antihypertensive Applications
The compound has been explored for its antihypertensive properties. Specific derivatives have shown potential in lowering blood pressure in models like the spontaneously hypertensive rat (SHR). The mechanism of action includes peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Treatment of Various Disorders
1,9-Diazaspiro[5.5]undecanes, a group that includes this compound, have been studied for their potential in treating obesity, pain, immune system disorders, cell signaling disorders, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).
Synthesis Techniques
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, a category including the compound , is achieved through methods like intramolecular spirocyclization of pyridine substrates. These techniques are vital for the production and exploration of these compounds in various medical applications (Parameswarappa & Pigge, 2011).
Novel Synthetic Approaches
Recent research has focused on developing efficient and catalyst-free synthetic methods for related nitrogen-containing spiro heterocycles. These advances in synthetic chemistry are crucial for the streamlined production and potential pharmaceutical applications of these compounds (Aggarwal et al., 2014).
Safety and Hazards
The safety information for 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .
Zukünftige Richtungen
The future directions for the research on 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride and its derivatives could involve further exploration of their potential biological activities, such as their inhibitory activity against dengue virus type 2 (DENV2) . Additionally, more research is needed to fully understand the synthesis, chemical reactions, and mechanism of action of these compounds.
Eigenschaften
IUPAC Name |
4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.2ClH/c12-7-5-9(8(13)11-6-7)1-3-10-4-2-9;;/h7,10,12H,1-6H2,(H,11,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBAUDAOJDAKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CNC2=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2754487.png)

![(Z)-4-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2754492.png)


![N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2754496.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide](/img/structure/B2754497.png)
![1-Ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B2754500.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2754501.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2754502.png)


![N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/no-structure.png)
